molecular formula C22H30O4 B1258334 Bendigole A

Bendigole A

Katalognummer: B1258334
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: GOJFQAWHNZEBKB-CAGQNJOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bendigole A is a novel steroid first isolated from the actinomycete Gordonia australis Acta 2299, discovered in a wastewater treatment foam near Bendigo, Australia . It was identified as a secondary metabolite using HPLC-diode array analysis, mass spectrometry, and NMR experiments . Structurally, Bendigole A (C22H30O4; molecular weight 358.4 Da) features a bile acid-derived backbone with modifications at the C-3 and C-17 positions, including a hydroxyl group and a truncated side chain . Production yields in fermentation reached 20 mg/L under optimized conditions .

Bendigole A exhibits moderate androgenic activity via binding to the human androgen receptor (hAR) but lacks transactivation capacity, likely due to the absence of a hydroxyl group at C-17 or D-ring modifications .

Eigenschaften

Molekularformel

C22H30O4

Molekulargewicht

358.5 g/mol

IUPAC-Name

(2S)-2-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H30O4/c1-12(20(25)26)16-6-7-17-15-5-4-13-10-14(23)8-9-21(13,2)18(15)11-19(24)22(16,17)3/h8-10,12,15-19,24H,4-7,11H2,1-3H3,(H,25,26)/t12-,15-,16+,17-,18-,19-,21-,22+/m0/s1

InChI-Schlüssel

GOJFQAWHNZEBKB-CAGQNJOQSA-N

Isomerische SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O

Kanonische SMILES

CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O

Synonyme

bendigole A

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Methylococcus capsulatus Sterols

Sterols from Methylococcus capsulatus (e.g., 4α-methyl-5α-cholest-8(14)-en-3β-ol) share a bacterial origin but differ in methylation at C-4 and saturation patterns. Unlike Bendigoles, these sterols primarily regulate membrane fluidity and lack reported hormone receptor interactions .

Bendigoles D–F from Actinomadura sp. SBMs009

Isolated from the marine sponge Suberites japonicus, Bendigoles D–F (C24H34O5 isomers) feature 3-keto and 7α,12α-dihydroxy groups but include a conjugated diene at C-1,4 . Bendigole F inhibits NF-κB translocation (IC50 71 μM) and binds glucocorticoid receptors, unlike Bendigole A’s androgen focus .

Feature Bendigole A Bendigoles D–F
Source Gordonia australis Actinomadura sp. SBMs009
Key Functional Groups 3-oxo, 17β-hydroxyl 3-keto, 7α,12α-dihydroxy
Receptor Activity hAR binding Glucocorticoid receptor, NF-κB
Bioactivity Androgenic (non-activating) Anti-inflammatory

Comparison with Eukaryotic Steroids

Human Androgens (e.g., Testosterone)
Testosterone (C19H28O2) shares a 3-oxo, 17β-hydroxyl structure with Bendigole A but activates hAR transcription due to its intact D-ring and C-19 methyl group .

Linckosides A and B
These starfish-derived neuritogenic steroids have glycosylated side chains, unlike Bendigole A’s carboxyl terminus, and promote neuronal growth rather than receptor binding .

Research Implications and Gaps

Structural analogs like Bendigole F highlight the diversity of microbial steroids in drug discovery, particularly for inflammation and hormone-related disorders . Key gaps include:

  • Biosynthetic Pathways: Unknown for Bendigoles A–C compared to well-characterized hopanoid synthesis in bacteria .
  • In Vivo Efficacy: No data on Bendigole A’s pharmacokinetics or toxicity .
  • Structural Optimization : Modifications at C-17 or D-ring could enhance transactivation .

Q & A

Basic Research Question: How can I formulate a focused research question to investigate Bendigole A's biochemical mechanism?

Methodological Answer:
A well-structured research question should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Specific cell lines or model organisms exposed to Bendigole A.
  • Intervention: Dose-dependent administration of Bendigole A.
  • Comparison: Control groups treated with structurally analogous compounds.
  • Outcome: Quantifiable biomarkers (e.g., enzyme inhibition rates, gene expression changes).
  • Time: Duration of exposure and observation intervals.

Ensure the question avoids ambiguity by explicitly defining variables (e.g., "How does Bendigole A alter EGFR phosphorylation in Hela cells at 24-hour exposure?"). Use FINER criteria to evaluate feasibility and novelty .

Basic Experimental Design: What variables and controls are critical in designing experiments with Bendigole A?

Methodological Answer:
A robust experimental design must account for:

Variable TypeDefinitionExample for Bendigole A Studies
Independent Variable Manipulated factorConcentration gradient of Bendigole A
Dependent Variable Measured outcomeApoptosis rate via flow cytometry
Controlled Variables Constants to reduce noiseCell culture medium, incubation temperature
Positive/Negative Controls Baseline comparisonsUntreated cells (negative), Staurosporine-treated cells (positive for apoptosis)

Replicate experiments at least n=3 to ensure statistical power, and use blinding techniques to minimize bias .

Basic Data Collection: What methodologies are optimal for collecting primary data on Bendigole A's bioactivity?

Methodological Answer:

  • In vitro assays: Use high-throughput screening (HTS) for dose-response curves (e.g., IC50 calculations).
  • Spectroscopic techniques: NMR or HPLC-MS for structural validation and purity assessment.
  • Surveys/questionnaires: For collaborative studies, design instruments with clear Likert-scale items (e.g., "Rate the observed cytotoxicity on a scale of 1–5") and pilot-test them to avoid ambiguity .

Avoid over-reliance on secondary data; prioritize original datasets to control for confounding variables .

Advanced Research Question: How should I resolve contradictions in Bendigole A's reported efficacy across studies?

Methodological Answer:
Contradictory data often arise from methodological heterogeneity. Conduct a systematic review to:

Map variables: Compare dose ranges, model systems, and assay protocols.

Apply statistical reconciliation: Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and identify outliers.

Validate hypotheses: Replicate critical experiments under standardized conditions, reporting raw data and confidence intervals .

Example: If Study A reports Bendigole A as pro-apoptotic and Study B finds anti-apoptotic effects, re-test both outcomes in a single experimental setup with shared controls.

Advanced Experimental Optimization: How can I improve the reproducibility of Bendigole A extraction protocols?

Methodological Answer:
Optimize extraction using Design of Experiments (DoE) :

  • Factors: Solvent polarity, temperature, sonication time.
  • Response Variables: Yield (mg/g), purity (%).
FactorLow Level (-1)High Level (+1)Optimal Value (Predicted)
Ethanol concentration50%90%70%
Temperature25°C60°C45°C

Validate with ANOVA to identify significant factors (p<0.05) and confirm robustness via triplicate runs .

Advanced Data Integration: What computational tools are recommended for multi-omics analysis of Bendigole A's effects?

Methodological Answer:
Integrate transcriptomic, proteomic, and metabolomic data using:

  • Pathway analysis: KEGG, Reactome, or STRING for network mapping.
  • Machine learning: Random Forest or SVM to classify biomarkers linked to Bendigole A's activity.
  • Statistical platforms: R/Bioconductor packages (e.g., DESeq2 for RNA-seq, MetaboAnalyst for metabolomics).

Example workflow:

Preprocess raw data (normalization, batch correction).

Perform differential expression analysis.

Cross-reference with known targets (e.g., PubChem BioAssay data).

Report effect sizes and false discovery rates (FDR) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bendigole A
Reactant of Route 2
Bendigole A

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